molecular formula C18H17N3O3S B2389144 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851802-13-6

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No. B2389144
CAS RN: 851802-13-6
M. Wt: 355.41
InChI Key: CPBLSYQTAHIFAZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .

Scientific Research Applications

properties

IUPAC Name

(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBLSYQTAHIFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

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